![molecular formula C20H26N6O B2687829 (E)-N'-{7-[1-(4-叔丁基苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}-N,N-二甲基甲酰胺 CAS No. 477865-35-3](/img/structure/B2687829.png)

(E)-N'-{7-[1-(4-叔丁基苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}-N,N-二甲基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized from ursolic acid, a lipophilic pentacyclic triterpenoid found in a wide variety of plants .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the use of ursolic acid-based derivatives . The specific synthesis process can vary depending on the desired end product.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and the conditions under which the reactions are carried out .科学研究应用

合成方法和化学性质

合成方法

复杂杂环化合物的合成,例如[1,2,4]三唑并[1,5-a]嘧啶衍生物,涉及多方面的化学反应。例如,Kanno 等人。(1991 年)详细介绍了一种合成 2、3-(环稠)-5-(5-四唑基)-4H-嘧啶-4-酮衍生物的方法,突出了这些化合物在生成新化学结构方面的多功能性(Kanno, Yamaguchi, Ichikawa, & Isoda, 1991)。类似地,Gomha 和 Farghaly(2011 年)描述了(E)-乙基 3-(二甲氨基)-2-(7,9-二苯基-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-2-基)丙烯酸酯的制备,展示了合成此类化合物的核心缩合反应(Gomha & Farghaly, 2011)。

化学性质

[1,2,4]三唑并[1,5-a]嘧啶衍生物及其相关化合物的复杂化学性质通常由其结构和电子构型表征。Desenko 等人。(1993 年)探讨了二氢唑并嘧啶的亚胺-烯胺互变异构,表明取代基对互变异构平衡的影响,并突出了这些化合物的化学多功能性(Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993)。

作用机制

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its intended use. For example, some compounds in this class have been studied for their anti-inflammatory activity, which is thought to be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2) .

安全和危害

未来方向

属性

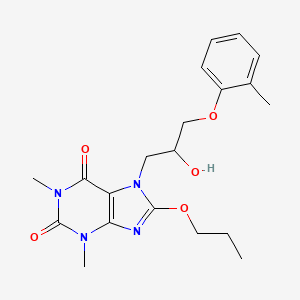

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide involves the reaction of 4-tert-butylphenol with ethylene oxide to form 1-(4-tert-butylphenoxy)ethanol, which is then reacted with 2-amino-1,2,4-triazole to form 7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.", "Starting Materials": [ "4-tert-butylphenol", "ethylene oxide", "2-amino-1,2,4-triazole", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "4-tert-butylphenol + ethylene oxide -> 1-(4-tert-butylphenoxy)ethanol", "1-(4-tert-butylphenoxy)ethanol + 2-amino-1,2,4-triazole -> 7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine", "7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine + N,N-dimethylformamide dimethyl acetal -> (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide" ] } | |

CAS 编号 |

477865-35-3 |

分子式 |

C20H26N6O |

分子量 |

366.5 g/mol |

IUPAC 名称 |

N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C20H26N6O/c1-14(27-16-9-7-15(8-10-16)20(2,3)4)17-11-12-21-19-23-18(24-26(17)19)22-13-25(5)6/h7-14H,1-6H3 |

InChI 键 |

XXJZXWHJOWHGRD-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)C(C)(C)C |

规范 SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)C(C)(C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2687754.png)

![3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline](/img/structure/B2687756.png)

![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2687759.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride](/img/structure/B2687765.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687766.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methylpropanamide](/img/structure/B2687770.png)